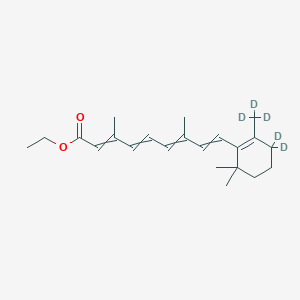

13-シス-レチノイン酸-d5 エチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“13-cis-Retinoic Acid-d5 Ethyl Ester” is a derivative of 13-cis-Retinoic Acid (also known as Isotretinoin), which is primarily used to treat severe acne . It is also used to prevent certain skin cancers and in the treatment of other cancers . It is a retinoid, meaning it is related to vitamin A, and is found in small quantities naturally in the body .

Molecular Structure Analysis

The molecular structure of 13-cis-Retinoic Acid-d5 Ethyl Ester is characterized by various spectroscopic techniques . The molecular formula is C22H32O2 .Physical and Chemical Properties Analysis

13-cis-Retinoic Acid-d5 Ethyl Ester has specific physical and chemical properties. It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . It is unstable to light, oxygen, and heat .科学的研究の応用

うつ病研究

13-シス-レチノイン酸の慢性投与は、実験動物モデルにおいてうつ病様行動と関連付けられています . この化合物は、うつ病様行動のいくつかの側面に関与している可能性のある歯状回顆粒細胞の活性を変化させることがわかっています . この研究は、うつ病の根底にある神経生物学的メカニズムに関する貴重な洞察を提供し、潜在的に新しい治療戦略の開発につながる可能性があります .

ニキビ治療

13-シス-レチノイン酸は、一般的なニキビ治療薬です . 重度のうつ病や自殺と関連付けられていますが、それでも重度のニキビの治療に広く使用されています . その作用機序と潜在的な副作用を理解することは、より安全で効果的なニキビ治療薬を開発するために不可欠です .

細胞分化

13-シス-レチノイン酸は、細胞分化のために髄芽腫細胞を治療するために使用されてきました . この用途は、特にがん研究において重要であり、細胞分化を制御することは、がんの特徴である制御不能な細胞増殖を予防するための重要な戦略となり得ます .

スフェロイド生成

この化合物は、タイムラプスビデオを作成するためにスフェロイドを治療するために使用されてきました . この用途は、細胞の成長と発達のダイナミクスを研究するのに役立ち、さまざまな生物学的プロセスに関する貴重な洞察を提供できます

作用機序

Target of Action

The primary targets of 13-cis-Retinoic Acid-d5 Ethyl Ester, also known as ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate, are the RAR-β and RAR-α receptors . These receptors play a crucial role in the regulation of gene expression, cell growth, and differentiation .

Mode of Action

The compound interacts with its targets, the RAR-β and RAR-α receptors, leading to changes in gene expression . It has been found to attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This interaction results in anti-inflammatory and anti-tumor actions .

Biochemical Pathways

The compound affects the retinoid signaling pathway, which is involved in cell growth and differentiation . Its interaction with the RAR-β and RAR-α receptors influences the transcription of specific genes, thereby affecting the biochemical pathways .

Pharmacokinetics

It is known that the compound is stable under normal temperature and pressure . It forms orange-red plate-like crystals from isopropyl alcohol and has a melting point of 174-175°C .

Result of Action

The compound’s action results in molecular and cellular effects, including the attenuation of iNOS expression and activity in cytokine-stimulated murine mesangial cells . This leads to anti-inflammatory and anti-tumor actions . It also induces mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

The action, efficacy, and stability of 13-cis-Retinoic Acid-d5 Ethyl Ester can be influenced by environmental factors. For instance, it is known to be unstable to light, oxygen, and heat . Degradation and isomerization are minimized by storage under an inert gas such as argon, at < -20°C in the dark .

Safety and Hazards

Isotretinoin, also known as 13-cis-retinoic acid, is known to cause birth defects due to in-utero exposure because of the molecule’s close resemblance to retinoic acid . It is also associated with psychiatric side effects, most commonly depression but also, more rarely, psychosis and unusual behaviors . Other rare side effects include hyperostosis and premature epiphyseal closure, which have been reported to be persistent .

将来の方向性

Retinoic acids play a major role in cellular differentiation and organ development . Targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes could make tumor cells sensitive to the treatment and improve the progression-free survival of the patients . This could be a promising future direction for the use of 13-cis-Retinoic Acid-d5 Ethyl Ester and similar compounds .

生化学分析

Biochemical Properties

13-cis-Retinoic Acid-d5 Ethyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit retinol oxidation and dehydrogenation of 17β-hydroxy steroids . The compound’s role in biochemical reactions is significant, as it influences the activity of key enzymes and proteins involved in these processes .

Cellular Effects

The effects of 13-cis-Retinoic Acid-d5 Ethyl Ester on cells are profound. It has been shown to have a strong inhibitory effect on the proliferation of skin gland cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 13-cis-Retinoic Acid-d5 Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the activity of key enzymes and proteins involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester change over time. The compound exhibits stability, but degradation can occur under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 13-cis-Retinoic Acid-d5 Ethyl Ester vary with different dosages. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

13-cis-Retinoic Acid-d5 Ethyl Ester is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 13-cis-Retinoic Acid-d5 Ethyl Ester within cells and tissues involve specific transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of 13-cis-Retinoic Acid-d5 Ethyl Ester can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

特性

IUPAC Name |

ethyl 9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/i4D3,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELWYCSDHIFMOP-VOFBZVMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=CC(=CC=CC(=CC(=O)OCC)C)C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide](/img/structure/B583356.png)

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![CMP SIALIC ACID, [SIALIC-6-14C]](/img/no-structure.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)